molecular formula C18H26F3N3O B12249830 N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide

N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide

Cat. No.: B12249830
M. Wt: 357.4 g/mol
InChI Key: UKCIUULDKZYUFE-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a piperazine ring, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C18H26F3N3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-propan-2-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C18H26F3N3O/c1-13(2)22-17(25)14(3)24-10-8-23(9-11-24)12-15-4-6-16(7-5-15)18(19,20)21/h4-7,13-14H,8-12H2,1-3H3,(H,22,25)

InChI Key

UKCIUULDKZYUFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.

    Coupling with the Propanamide Moiety: The final step involves coupling the piperazine intermediate with the propanamide moiety under appropriate conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.

    N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.

Uniqueness

N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

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